molecular formula C14H11N5O B2901483 3-(3-Methylphenyl)-6-prop-2-ynyltriazolo[4,5-d]pyrimidin-7-one CAS No. 872590-98-2

3-(3-Methylphenyl)-6-prop-2-ynyltriazolo[4,5-d]pyrimidin-7-one

Cat. No. B2901483
CAS RN: 872590-98-2
M. Wt: 265.276
InChI Key: QVRALGKKABUBDU-UHFFFAOYSA-N
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Description

Pyrido[2,3-d]pyrimidines are a class of heterocyclic compounds that have shown a therapeutic interest . They are present in relevant drugs and have been studied in the development of new therapies .


Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidines involves various synthetic protocols . For example, one method involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrido[2,3-d]pyrimidin-5-one .


Molecular Structure Analysis

Pyrido[2,3-d]pyrimidines have a heterocyclic combination of pyrimidine and pyridine rings . The location of the nitrogen atom in pyridine can lead to four possible skeletons for this combination .


Chemical Reactions Analysis

The chemical reactions involving pyrido[2,3-d]pyrimidines are complex and depend on the specific substituents present in the molecule. For instance, the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by the addition of a base affords pyrimidino[4,5-d][1,3]oxazines .

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(3-Methylphenyl)-6-prop-2-ynyltriazolo[4,5-d]pyrimidin-7-one in lab experiments is its selectivity and potency as an inhibitor of MAGL. This allows for the specific modulation of the endocannabinoid system, without affecting other pathways or receptors. However, one limitation of using this compound is its potential toxicity and side effects, which must be carefully monitored in animal models and human studies.

Future Directions

There are several future directions for the study of 3-(3-Methylphenyl)-6-prop-2-ynyltriazolo[4,5-d]pyrimidin-7-one and its potential applications in scientific research. One direction is the investigation of its effects on other physiological processes, such as appetite regulation and immune function. Another direction is the development of more selective and potent inhibitors of MAGL, which may have fewer side effects and greater therapeutic potential. Finally, the use of this compound in combination with other drugs or therapies may lead to synergistic effects and improved therapeutic outcomes.

Synthesis Methods

The synthesis of 3-(3-Methylphenyl)-6-prop-2-ynyltriazolo[4,5-d]pyrimidin-7-one involves a series of chemical reactions, including the condensation of 3-methylbenzaldehyde with ethyl acetoacetate, followed by the addition of propargyl bromide to form the propargylated intermediate. The final product is obtained through the cyclization of the intermediate with the use of triethylamine and acetic anhydride.

Scientific Research Applications

3-(3-Methylphenyl)-6-prop-2-ynyltriazolo[4,5-d]pyrimidin-7-one has been studied for its potential applications in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to act as a selective and potent inhibitor of the enzyme monoacylglycerol lipase (MAGL), which is involved in the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). This inhibition leads to an increase in the levels of 2-AG, which has been implicated in various physiological processes, including pain modulation, inflammation, and anxiety.

properties

IUPAC Name

3-(3-methylphenyl)-6-prop-2-ynyltriazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5O/c1-3-7-18-9-15-13-12(14(18)20)16-17-19(13)11-6-4-5-10(2)8-11/h1,4-6,8-9H,7H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVRALGKKABUBDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3=C(C(=O)N(C=N3)CC#C)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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